molecular formula C8H14O4 B2656316 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid CAS No. 1935538-27-4

2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid

Cat. No.: B2656316
CAS No.: 1935538-27-4
M. Wt: 174.196
InChI Key: XNTQMZNZISFXTH-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.2 g/mol . It is characterized by the presence of a hydroxy group and a dimethyloxolan ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the oxolan ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid is unique due to the presence of both the hydroxy group and the dimethyloxolan ring, which confer specific chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(3-hydroxy-5,5-dimethyloxolan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(2)4-8(11,5-12-7)3-6(9)10/h11H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTQMZNZISFXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)(CC(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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